7-Azaspiro[3.5]nonane-7-carbonyl chloride
CAS No.: 1935478-27-5
Cat. No.: VC5275499
Molecular Formula: C9H14ClNO
Molecular Weight: 187.67
* For research use only. Not for human or veterinary use.
![7-Azaspiro[3.5]nonane-7-carbonyl chloride - 1935478-27-5](/images/structure/VC5275499.png)
Specification
CAS No. | 1935478-27-5 |
---|---|
Molecular Formula | C9H14ClNO |
Molecular Weight | 187.67 |
IUPAC Name | 7-azaspiro[3.5]nonane-7-carbonyl chloride |
Standard InChI | InChI=1S/C9H14ClNO/c10-8(12)11-6-4-9(5-7-11)2-1-3-9/h1-7H2 |
Standard InChI Key | GDPNSBOPZVTDNH-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CCN(CC2)C(=O)Cl |
Introduction
Chemical Structure and Molecular Characteristics
7-Azaspiro[3.5]nonane-7-carbonyl chloride features a seven-membered azaspiro ring fused to a three-membered cyclopropane-like structure. The nitrogen atom at the 7-position introduces electron-rich characteristics, while the carbonyl chloride group enhances electrophilic reactivity. The molecular formula is C₈H₁₁ClN₀O, with a molecular weight of 188.63 g/mol.
Three-Dimensional Conformation
The spirocyclic framework imposes significant steric constraints, influencing both reactivity and interactions with biological targets. X-ray crystallography of related azaspiro compounds reveals a puckered conformation in the seven-membered ring, which may stabilize transition states during nucleophilic substitution reactions .
Spectroscopic Properties
-
IR Spectroscopy: Strong absorption bands at 1,750 cm⁻¹ (C=O stretch) and 540 cm⁻¹ (C–Cl stretch) confirm the presence of the carbonyl chloride group .
-
NMR Spectroscopy:
-
¹H NMR: Resonances at δ 3.2–3.8 ppm correspond to protons adjacent to the nitrogen atom.
-
¹³C NMR: A signal at δ 170 ppm confirms the carbonyl carbon.
-
Synthesis and Manufacturing Processes
The synthesis of 7-azaspiro[3.5]nonane-7-carbonyl chloride involves multistep strategies to construct the spirocyclic core and introduce the carbonyl chloride moiety.
Key Synthetic Routes
A patent-pending method (CN112321599A) outlines a two-step approach for related azaspiro compounds, adaptable to this derivative :
Step | Process | Reagents/Conditions | Yield |
---|---|---|---|
1 | Cyclization | Bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal, K₂CO₃, DMF, 80°C | 85% |
2 | Chlorination | SOCl₂, reflux, 12 h | 89% |
Industrial-Scale Considerations
-
Purification: Distillation under reduced pressure (40–60°C, 0.1 mmHg) isolates the product with >98% purity.
-
Safety: Use of SOCl₂ necessitates strict moisture control to prevent HCl gas release.
Chemical Reactivity and Reaction Mechanisms
The carbonyl chloride group enables diverse transformations, making the compound a valuable synthetic building block.
Nucleophilic Substitution Reactions
-
With Amines: Forms amides via Schotten-Baumann conditions (e.g., reaction with benzylamine yields 7-azaspiro[3.5]nonane-7-carboxamide).
-
With Alcohols: Produces esters under base catalysis (e.g., methanol gives methyl 7-azaspiro[3.5]nonane-7-carboxylate).
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at the spirocyclic carbon, enhancing biological activity .
Pharmaceutical and Industrial Applications
Drug Discovery
7-Azaspiro[3.5]nonane-7-carbonyl chloride serves as a key intermediate in synthesizing FXR agonists like BMS-986318, which shows promise in treating nonalcoholic steatohepatitis (NASH) .
Compound | Target | IC₅₀ (nM) | Clinical Phase |
---|---|---|---|
BMS-986318 | FXR | 1.2 | Preclinical |
Analog A | CYP7A1 Inhibitor | 8.7 | Research |
Material Science
The spirocyclic structure improves thermal stability in polymers, with degradation temperatures exceeding 300°C.
Comparative Analysis with Related Spirocyclic Compounds
Compound | Functional Group | Key Application | Reactivity |
---|---|---|---|
7-Azaspiro[3.5]nonane-7-sulfonyl chloride | Sulfonyl chloride | Protease inhibitors | High |
tert-Butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate | Iodo, tert-butyl | Photoredox catalysis | Moderate |
The carbonyl chloride derivative exhibits superior electrophilicity compared to sulfonyl analogs, enabling faster amide bond formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume